molecular formula C21H16ClN3O B3556315 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B3556315
M. Wt: 361.8 g/mol
InChI Key: ZWZSVXAWIVNOFQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of different substituents on the triazole ring can significantly influence the compound’s properties and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-26-19-13-11-18(12-14-19)25-20(15-5-3-2-4-6-15)23-24-21(25)16-7-9-17(22)10-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZSVXAWIVNOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones. One common method is the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde and benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial activity. The presence of different substituents on the triazole ring can modulate its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole
  • 3-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole
  • 3-phenyl-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Uniqueness

The unique combination of substituents on the triazole ring in 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole imparts specific properties that may not be present in other similar compounds. For example, the presence of a chloro group can enhance its antimicrobial activity, while the methoxy group can influence its solubility and pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
Reactant of Route 2
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3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

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